N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide
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Overview
Description
N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide: is an organic compound with the molecular formula C16H14BrNO4 It is characterized by the presence of an acetoxy group, a bromobenzyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide typically involves the reaction of 4-bromobenzyl alcohol with benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The bromobenzyl group can interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N-Acetoxy-N-(4-chlorobenzyl)oxy)benzamide
- N-Acetoxy-N-(4-fluorobenzyl)oxy)benzamide
- N-Acetoxy-N-(4-methylbenzyl)oxy)benzamide
Comparison: N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric effects, potentially leading to different chemical and biological properties.
Properties
CAS No. |
139259-97-5 |
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Molecular Formula |
C16H14BrNO4 |
Molecular Weight |
364.19 g/mol |
IUPAC Name |
[benzoyl-[(4-bromophenyl)methoxy]amino] acetate |
InChI |
InChI=1S/C16H14BrNO4/c1-12(19)22-18(16(20)14-5-3-2-4-6-14)21-11-13-7-9-15(17)10-8-13/h2-10H,11H2,1H3 |
InChI Key |
FERCVPNOSFSLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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